7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. This compound features a bromine atom at the 7-position and a morpholine moiety at the 2-position, contributing to its unique properties and potential biological activities. The molecular formula for this compound is , with a molecular weight of approximately 324.18 g/mol.
The compound has garnered interest due to its promising biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. In vitro studies suggest that it may also exhibit anti-inflammatory properties, making it a candidate for further pharmaceutical development .
7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is classified as a heterocyclic organic compound. Its structure incorporates both pyridine and pyrimidine rings, which are fused together, enhancing its chemical reactivity and biological activity.
The synthesis of 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of 2-amino-5-bromopyridine with morpholine derivatives under appropriate conditions.
The molecular structure of 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one consists of a fused bicyclic system with distinct functional groups that enhance its biological activity. The presence of the bromine atom at the 7-position and the morpholine group at the 2-position are critical for its interaction with biological targets.
7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can participate in various chemical reactions due to its functional groups:
The mechanism of action for 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one primarily involves its inhibition of fibroblast growth factor receptors (FGFR). This interaction disrupts downstream signaling pathways that are essential for cell proliferation and survival in cancer cells.
Studies utilizing molecular docking and binding affinity assays have provided insights into how this compound interacts with FGFRs, highlighting its potential as a therapeutic agent in cancer treatment .
7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several potential applications:
This compound's unique structural features and biological activities make it an important subject for ongoing research in medicinal chemistry and drug development.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3